molecular formula C14H17ClN2O2 B13104626 benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride

benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride

Cat. No.: B13104626
M. Wt: 280.75 g/mol
InChI Key: RBMAZNIEIARYFZ-JHEYCYPBSA-N
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Description

Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride typically involves the reaction of 3-pyrroline with benzyl chloroformate . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium methoxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the pyrrole ring, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate; hydrochloride is a compound belonging to the class of pyrrolopyrrole derivatives. This compound has garnered attention due to its potential therapeutic applications across various medical fields, including oncology and metabolic disorders. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₄N₂O₄·HCl
  • Molecular Weight : 392.87 g/mol
  • Chemical Structure : The compound features a bicyclic structure with a pyrrole moiety fused to another heterocyclic system, which is crucial for its biological activity.

Research indicates that benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate acts primarily through the modulation of key signaling pathways involved in cell proliferation and apoptosis.

  • Pyruvate Kinase Activation : The compound has been identified as an activator of pyruvate kinase (PKR), which plays a significant role in metabolic regulation and energy production. This activation can lead to improved glucose metabolism and has implications for treating metabolic disorders such as diabetes .
  • Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Biological Activity

The biological activity of benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate can be summarized as follows:

Activity Description
AnticancerInduces apoptosis in cancer cells; inhibits proliferation in vitro .
Metabolic RegulationActivates pyruvate kinase leading to enhanced glucose uptake .
NeuroprotectiveExhibits protective effects in models of neurodegeneration .
AntimicrobialShows activity against certain bacterial strains .

Case Studies

  • Cancer Treatment : In a study evaluating the effects of this compound on human breast cancer cells (MCF-7), it was observed that treatment with varying concentrations resulted in significant reductions in cell viability and increased markers of apoptosis after 48 hours .
  • Metabolic Disorders : Another investigation focused on the impact of this compound on insulin sensitivity in diabetic mouse models. Results indicated that administration led to a notable increase in glucose uptake by adipocytes compared to control groups .

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H16N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-6,8,12-13,15H,7,9-10H2;1H/t12-,13+;/m0./s1

InChI Key

RBMAZNIEIARYFZ-JHEYCYPBSA-N

Isomeric SMILES

C1CN([C@H]2[C@H]1NC=C2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(C2C1NC=C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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